molecular formula C25H28N4O2 B2963063 1-(4-(2-cyclohexylacetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251598-17-0

1-(4-(2-cyclohexylacetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B2963063
CAS No.: 1251598-17-0
M. Wt: 416.525
InChI Key: LBKNTYBPGRLMFU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a benzyl group, a phenyl group, and an acetamido group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring could be formed via a cyclization reaction, while the benzyl and phenyl groups could be introduced via a Friedel-Crafts alkylation . The acetamido group could be introduced via an acylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring is a five-membered ring containing two nitrogen atoms, which could participate in hydrogen bonding and other intermolecular interactions . The benzyl and phenyl groups are aromatic rings, which contribute to the compound’s stability and could also participate in π-π stacking interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The imidazole ring could potentially undergo electrophilic substitution reactions, while the acetamido group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would depend on the strength of its intermolecular forces .

Scientific Research Applications

Synthesis and Chemical Properties

Antiviral Agents

A study by Hamdouchi et al. (1999) discusses the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related compounds designed for testing as antirhinovirus agents. The synthesis involves the development of a new Horner−Emmons reagent for direct incorporation of methyl vinylcarboxamide, with the reaction being stereospecific and leading exclusively to the desired E-isomer (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Anticonvulsant Activity

The work of Aktürk et al. (2002) explored the synthesis and anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives. This study aimed to evaluate the efficacy of these compounds against seizures induced by maximal electroshock, identifying compounds with significant activity (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antimicrobial Evaluation

Gouda et al. (2010) conducted a study on the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety. This research highlights the potential of these compounds as antimicrobial agents, with some showing promising activities against various microbial strains (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Potential Biological Activities

Apoptosis Inducers

Abd-Allah and Elshafie (2018) synthesized a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives and evaluated them for in vitro antitumor activity. Compound 5i showed promising activity against the breast cancer cell line MCF-7, indicating the potential of these compounds as apoptosis inducers (Abd-Allah & Elshafie, 2018).

Enantiomerically Pure Compounds

Lecinska et al. (2010) reported the synthesis of enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides through a sequential Ugi reaction followed by Staudinger/aza-Wittig cyclization. These compounds could be useful for new drug design, demonstrating the versatility of imidazole-based compounds in medicinal chemistry (Lecinska, Corres, Moreno, García-Valverde, Marcaccini, & Torroba, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve further studying its chemical properties and potential applications. For example, it could be tested for biological activity to see if it has potential as a drug .

Properties

IUPAC Name

1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c30-24(15-19-7-3-1-4-8-19)27-22-13-11-20(12-14-22)16-29-17-23(26-18-29)25(31)28-21-9-5-2-6-10-21/h2,5-6,9-14,17-19H,1,3-4,7-8,15-16H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKNTYBPGRLMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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